Ring Strain Energy: 1-Oxaspiro[2.3]hexane vs. Simple Epoxides and Unstrained Cyclic Ethers
1-Oxaspiro[2.3]hexane possesses a total ring strain energy of approximately 56 kcal·mol⁻¹, combining the strain of the oxirane ring (~27 kcal·mol⁻¹) and the cyclobutane ring (~26 kcal·mol⁻¹). This is roughly twice the strain energy of a typical monosubstituted epoxide such as cyclohexene oxide (~27–28 kcal·mol⁻¹) and substantially higher than that of the parent spiro[2.3]hexane carbocycle (~54.9 kcal·mol⁻¹) [1]. The elevated strain provides a larger thermodynamic driving force for ring-opening and rearrangement reactions, enabling transformations that are kinetically inaccessible with conventional epoxides [2].
| Evidence Dimension | Total ring strain energy (kcal·mol⁻¹) |
|---|---|
| Target Compound Data | ~56 kcal·mol⁻¹ (1-oxaspiro[2.3]hexane class; oxirane + cyclobutane contribution) |
| Comparator Or Baseline | ~27–28 kcal·mol⁻¹ (cyclohexene oxide, typical epoxide); ~54.9 kcal·mol⁻¹ (spiro[2.3]hexane, carbocyclic analog) |
| Quantified Difference | ~2× vs. simple epoxide; ~1.1 kcal·mol⁻¹ higher than carbocyclic spiro[2.3]hexane |
| Conditions | Calculated/estimated strain energies based on homodesmotic equations and group increment methods; oxirane strain from literature consensus. |
Why This Matters
Higher strain energy translates directly into faster reaction rates at lower temperatures and enables strain-release-driven synthetic strategies (e.g., ring-expansion cascades) that simple epoxides cannot support, making 1‑oxaspiro[2.3]hexane the reagent of choice when thermodynamic push is required.
- [1] Synthesis of Unusually Strained Spiroheterocyclic Ring Systems and Their Exploits in Synthesis. Tetrahedron 2009, 65, 5879–5892 (PMC2902771). Section 4 discusses 1‑oxaspiro[2.3]hexane reactivity driven by release of strain energy of both rings. View Source
- [2] An, J. et al. Unusual Transformations of Strain-Heightened Oxetanes. Acc. Chem. Res. 2021, 54, 3850–3862. Reviews strain-heightened oxetanes including oxaspirohexanes and their unique reaction pathways not available to simple oxetanes. View Source
